![molecular formula C22H27N5O10S2 B106985 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 96680-30-7](/img/structure/B106985.png)

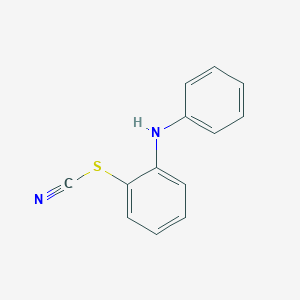

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

説明

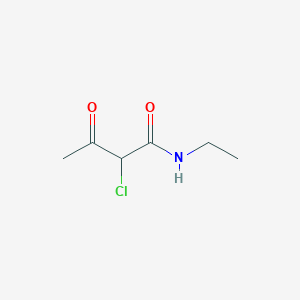

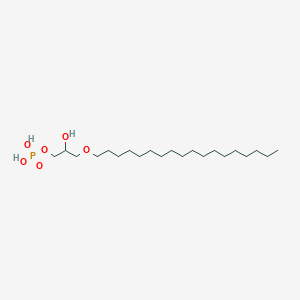

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a useful research compound. Its molecular formula is C22H27N5O10S2 and its molecular weight is 585.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemotherapeutic Efficacy

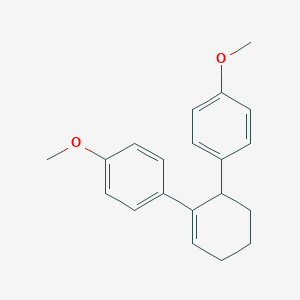

This compound has been studied for its chemotherapeutic efficacy. Bergmann, Wahlig, & Mitsuhashi (1979) compared cefazedone (a related compound) with cefazolin and cephalothin in treating experimental bacterial infections in mice. Cefazedone showed superior effectiveness against certain strains of Staphylococci, Streptococci, E. coli, and Klebsiella compared to cefazolin, and highly superior effectiveness against all organisms tested when compared to cephalothin (Bergmann, Wahlig, & Mitsuhashi, 1979).

Metabolic Fate in Animals

The metabolic fate of ceftizoxime (a compound with structural similarities) was studied in rats and dogs after intravenous dosing by Noda et al. (1980). The study found that ceftizoxime was rapidly distributed throughout the body, maintaining high concentrations in the serum, kidneys, liver, lungs, trachea, and skin. Most of the serum radioactivity was present as unchanged ceftizoxime, especially in dogs. The compound was found to be resistant to metabolic degradation in dogs (Noda et al., 1980).

Dosage Regimen Design in Animal Studies

Mordenti (1986) discussed the importance of establishing pharmacokinetic equivalency between species when selecting dosage regimens for different animal species, using ceftizoxime as a model compound. The study provided insights into how dosage and scheduling can be adjusted to achieve similar peak serum concentrations and exposure durations across different species, which is crucial for pharmacokinetic studies and ensuring the safety and efficacy of pharmacological agents (Mordenti, 1986).

作用機序

Target of Action

The primary target of 2-Formyl-cefpodoxime proxetil is the penicillin-binding protein 3 (PBP3) . PBPs are critical for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

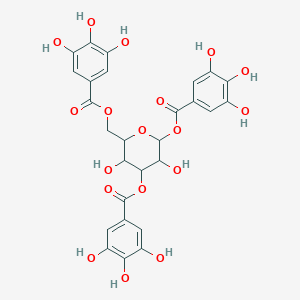

2-Formyl-cefpodoxime proxetil is a prodrug . After oral administration, it is absorbed and de-esterified by the intestinal mucosa to its active form, cefpodoxime . Cefpodoxime binds preferentially to PBP3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition disrupts cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The key biochemical pathway affected by 2-Formyl-cefpodoxime proxetil is the peptidoglycan synthesis pathway . By inhibiting PBP3, cefpodoxime prevents the cross-linking of peptidoglycan strands, which is crucial for bacterial cell wall structural integrity . This disruption in the pathway leads to cell wall weakening and ultimately, bacterial cell lysis .

Pharmacokinetics

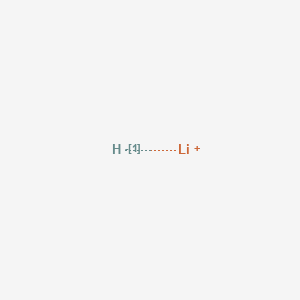

Cefpodoxime proxetil exhibits good oral bioavailability, with approximately 50% of the administered dose being absorbed systemically . The absorption is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . Approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours .

Result of Action

The result of 2-Formyl-cefpodoxime proxetil’s action is the death of the bacterial cells . By inhibiting the synthesis of peptidoglycan, the drug weakens the bacterial cell wall, leading to cell lysis and death . This makes it effective against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of 2-Formyl-cefpodoxime proxetil can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . Additionally, the drug’s efficacy can be affected by the presence of certain extended-spectrum beta-lactamases that can inactivate cefpodoxime

特性

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O10S2/c1-10(2)35-22(32)37-11(3)36-20(31)16-12(6-33-4)7-38-19-15(18(30)27(16)19)25-17(29)14(26-34-5)13-8-39-21(24-13)23-9-28/h8-11,15,19H,6-7H2,1-5H3,(H,25,29)(H,23,24,28)/b26-14-/t11?,15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBPBOYVHDSXFI-KMMUMHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)NC=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701098544 | |

| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2Z)-2-(2-(formylamino)-4-thiazolyl)-2-(methoxyimino)acetyl)amino)-3-(methoxymethyl)-8-oxo-, 1-(((1-methylethoxy)carbonyl)oxy)ethyl ester, (6R,7R)- | |

CAS RN |

96680-30-7 | |

| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96680-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl cefpodoxime proxetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096680307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701098544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL CEFPODOXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J43NDE6TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。